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Compound of Interest

Compound Name:

2-({[3,5-

bis(trifluoromethyl)phenyl]methyl}a

mino)-N-hydroxy-4-oxo-1,4-

dihydropyrimidine-5-carboxamide

Cat. No.: B607992 Get Quote

An In-Depth Technical Guide on the Biological Activity of N-hydroxy-4-oxo-1,4-

dihydropyrimidine-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the biological activities, synthesis,

and experimental evaluation of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide

derivatives and their close structural analogs. The information is compiled to serve as a

valuable resource for researchers and professionals involved in drug discovery and

development.

Introduction
The 1,4-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and

anti-inflammatory properties. The introduction of an N-hydroxy-carboxamide (hydroxamic acid)

functionality is a key feature in the design of enzyme inhibitors, particularly those targeting

metalloenzymes. This guide focuses on the N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-

carboxamide core, a structure poised for significant biological activity, likely as a histone
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deacetylase (HDAC) inhibitor, given the established role of the hydroxamic acid moiety in

chelating the zinc ion in the active site of HDACs.

While direct and extensive research on this specific class of compounds is emerging, this guide

synthesizes data from closely related dihydroxypyrimidine carboxamides and other N-hydroxy-

carboxamide-containing molecules to provide a thorough understanding of their potential.

Synthesis of Dihydropyrimidine Carboxamide
Derivatives
The synthesis of the core dihydropyrimidine structure is a critical step in the development of

these compounds. A common route to related 4,5-dihydroxypyrimidine derivatives involves a

multi-step process, which can be adapted for the synthesis of the target N-hydroxy compounds.

A representative synthetic workflow for creating dihydropyrimidine derivatives is outlined below.

The synthesis of the 5-hydroxypyrimidinone core begins with the reaction of hydroxylamine with

various carbonitriles to form the corresponding amidoximes. These amidoximes then undergo a

Michael addition with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement

under microwave irradiation to yield the dihydropyrimidine methyl carboxylates.[1] Subsequent

modifications would be required to introduce the N-hydroxy-carboxamide moiety.
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(Carbonitrile, Hydroxylamine) Amidoxime FormationStep 1 Michael Addition
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Step 2 Claisen Rearrangement
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Step 4 N-hydroxy-4-oxo-1,4-dihydropyrimidine

-5-carboxamide Derivatives
Further Modifications
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Caption: Synthetic workflow for the dihydropyrimidine core structure.

Biological Activity and Mechanism of Action
Derivatives of the dihydropyrimidine scaffold have shown promising activity against various

biological targets.

Antiviral Activity
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Closely related 4,5-dihydroxypyrimidine carboxamides have been identified as potent and

selective inhibitors of HIV integrase strand transfer.[2] Optimization of these compounds led to

derivatives with low nanomolar activity in cellular HIV spread assays.[2] Furthermore, 4,5-

dihydroxypyrimidine derivatives, including methyl carboxylates, carboxylic acids, and

carboxamides, have been investigated as inhibitors of the human cytomegalovirus (HCMV)

pUL89 endonuclease.[1]

Potential as Histone Deacetylase (HDAC) Inhibitors
The N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide structure contains a hydroxamic

acid group, a well-known zinc-binding group that is characteristic of many potent histone

deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the

epigenetic regulation of gene expression.[3] The removal of acetyl groups from histones by

HDACs leads to a more compact chromatin structure, repressing gene transcription.[4] In

cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor

suppressor genes.

HDAC inhibitors restore the acetylation of histones, leading to a more open chromatin structure

and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and

apoptosis in cancer cells.[3] The general mechanism of HDAC inhibition by hydroxamic acid-

based inhibitors involves the chelation of the zinc ion in the enzyme's active site by the

hydroxamate group.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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